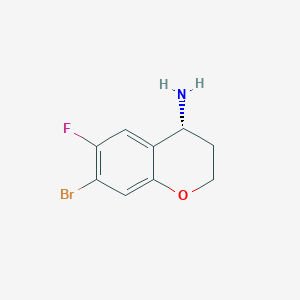

(R)-7-Bromo-6-fluorochroman-4-amine

Description

(R)-7-bromo-6-fluorochroman-4-amine is a synthetic organic compound characterized by a chroman core. This core is substituted with a bromine atom at the 7-position, a fluorine atom at the 6-position, and an amine group at the 4-position. The designation "(R)" indicates a specific three-dimensional arrangement of the substituents around the chiral center at the 4-position. While direct and extensive research on this specific molecule is not widely available in public literature, its structural components suggest its role as a key intermediate in the synthesis of more complex molecules for academic and pharmaceutical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

(4R)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9BrFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2/t8-/m1/s1 |

InChI Key |

MALSOHSOKXUZTJ-MRVPVSSYSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@@H]1N)F)Br |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)F)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of R 7 Bromo 6 Fluorochroman 4 Amine

Reactions at the Amine Functionality

The primary amine group at the 4-position of the chroman ring is a key site for derivatization, readily undergoing reactions typical of primary amines.

The nucleophilic nature of the primary amine facilitates acylation and alkylation reactions. While specific examples for (R)-7-bromo-6-fluorochroman-4-amine are not detailed in the public literature, the general principles of these reactions are well-established.

Acylation typically involves the reaction of the amine with an acyl halide or anhydride (B1165640) in the presence of a base to form an amide. This reaction is fundamental for introducing a variety of acyl groups.

Alkylation introduces alkyl substituents onto the amine. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for producing secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

The amine group serves as a nucleophile in the synthesis of amides, ureas, and thioureas, which are common functionalities in pharmacologically active molecules.

Amides: As mentioned, amides are readily formed via acylation with carboxylic acid derivatives.

Ureas: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields urea (B33335) derivatives.

Thioureas: Similarly, reaction with isothiocyanates provides the corresponding thiourea (B124793) derivatives.

These reactions are crucial for building more complex molecular architectures and for modulating the physicochemical properties of the parent molecule.

The oxidation state of the amine group can be altered, though these transformations are less common for this type of scaffold in drug discovery compared to N-functionalization. Oxidation could potentially lead to imines or nitro compounds under harsh conditions, while the amine itself is typically the product of a reduction (e.g., from a corresponding oxime or nitro compound) during the synthesis of the parent molecule. The Hofmann rearrangement, which involves the conversion of a primary amide to a primary amine, is a related synthetic transformation.

Transformations Involving the Bromine and Fluorine Substituents

The bromine and fluorine atoms on the aromatic ring have distinct reactivities, allowing for selective modifications.

The bromine atom at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr). For SNAr to occur, the aromatic ring generally needs to be activated by strong electron-withdrawing groups, and the reaction is facilitated by a good leaving group. While fluorine is typically a better leaving group in SNAr reactions than bromine when the ring is activated, the C-Br bond is weaker than the C-F bond, making it more reactive in other types of reactions, such as metal-catalyzed couplings. Nucleophiles such as amines or thiols can displace the bromide under specific conditions, often requiring high temperatures or the use of a catalyst.

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position of the chroman ring by reacting this compound with the corresponding boronic acid. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. nih.gov

Below is a table illustrating a representative Suzuki-Miyaura reaction scheme.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | (R)-7-Aryl-6-fluorochroman-4-amine |

This table represents a generalized Suzuki-Miyaura reaction. Specific conditions and yields would be substrate-dependent and require experimental optimization.

This type of transformation is invaluable for exploring the structure-activity relationship (SAR) in drug discovery programs by enabling the synthesis of a large library of analogues with diverse substituents on the aromatic ring. nih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. semanticscholar.org For this compound, this strategy would likely require initial protection of the amine functionality to prevent N-H deprotonation and to serve as an effective directed metalation group (DMG). Common protecting groups such as pivaloyl (Piv) or tert-butoxycarbonyl (Boc) are suitable for this purpose.

The protected amine would act as the primary DMG, directing lithiation to the C-5 position. However, the electronic effects of the fluorine at C-6 and the bromine at C-7 introduce complexity. The fluorine atom is a known, albeit moderate, ortho-directing group itself and can acidify the adjacent C-5 proton. nih.govsemanticscholar.org The bromine at C-7, while also a potential directing group, is more prone to halogen-metal exchange or participation in a "halogen dance" rearrangement under strongly basic conditions. wikipedia.orgclockss.org

A plausible synthetic sequence would involve:

Protection of the amine: Reaction of this compound with pivaloyl chloride or di-tert-butyl dicarbonate (B1257347) to yield the corresponding N-protected derivative.

Directed ortho-Metalation: Treatment with a strong organolithium base, such as n-butyllithium or s-butyllithium, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) in an ethereal solvent.

Electrophilic Quench: The resulting aryllithium species at C-5 could then be trapped with a variety of electrophiles to introduce new substituents.

Potential Challenges and Regiochemical Control: The primary challenge in the DoM of this scaffold is controlling the regioselectivity. While the N-pivaloyl or N-Boc group strongly directs to the C-5 position, the possibility of lithiation at the C-8 position, ortho to the chroman oxygen, cannot be entirely dismissed, although it is generally a weaker directing group. Furthermore, the potential for a "halogen dance" reaction, where the bromine atom migrates, could lead to a mixture of products. wikipedia.orgresearchgate.net The choice of base, solvent, and temperature would be critical in mitigating these side reactions.

Table 1: Predicted Outcomes of Directed Ortho-Metalation of N-Pivaloyl-(R)-7-Bromo-6-fluorochroman-4-amine

| Electrophile (E+) | Predicted C-5 Substituted Product | Potential Side Products |

| D₂O | N-Pivaloyl-(R)-5-deutero-7-bromo-6-fluorochroman-4-amine | Isomeric products from halogen dance |

| (CH₃)₃SiCl | N-Pivaloyl-(R)-7-bromo-6-fluoro-5-(trimethylsilyl)chroman-4-amine | C-8 silylated product |

| I₂ | N-Pivaloyl-(R)-7-bromo-6-fluoro-5-iodochroman-4-amine | Di-iodinated or rearranged products |

| CO₂ then H⁺ | (R)-4-(Pivaloylamino)-7-bromo-6-fluorochroman-5-carboxylic acid | Products of bromine-lithium exchange |

This table represents predicted outcomes based on established chemical principles, not direct experimental results.

Reactivity of the Chroman Core

The chroman core itself offers multiple avenues for chemical modification, both at the aromatic benzene (B151609) ring and the dihydropyran moiety.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound (or its N-protected form) would be governed by the combined directing effects of the substituents present. The alkoxy group of the chroman ring is an activating, ortho-, para-director. The N-protected amino group at C-4 is also an activating ortho-, para-director. Conversely, the fluorine at C-6 and bromine at C-7 are deactivating but ortho-, para-directing. perlego.com

Given the substitution pattern, the only available position for substitution is C-8. The directing groups on the ring (alkoxy ether, fluorine, and bromine) would all direct an incoming electrophile to this position. Therefore, EAS reactions are expected to proceed with high regioselectivity at the C-8 position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on N-Protected this compound

| Reaction | Reagents | Predicted C-8 Substituted Product |

| Nitration | HNO₃, H₂SO₄ | N-Protected-(R)-7-bromo-6-fluoro-8-nitrochroman-4-amine |

| Bromination | Br₂, FeBr₃ | N-Protected-(R)-7,8-dibromo-6-fluorochroman-4-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-Protected-(R)-8-acetyl-7-bromo-6-fluorochroman-4-amine |

| Sulfonation | Fuming H₂SO₄ | N-Protected-(R)-4-amino-7-bromo-6-fluorochroman-8-sulfonic acid |

This table represents predicted outcomes based on established chemical principles, not direct experimental results.

Transformations of the Dihydropyran Moiety

The dihydropyran ring of the chroman scaffold is susceptible to various transformations, including ring-opening and oxidation reactions.

Acid- and Base-Catalyzed Reactions: Under strong acidic conditions, the ether linkage of the dihydropyran ring can be cleaved. This could potentially lead to a ring-opened product. Base-catalyzed reactions are less likely to affect the dihydropyran ring directly but could influence other parts of the molecule.

Oxidation: Oxidation of the benzylic C-4 position bearing the amine is a potential transformation. Depending on the oxidant and reaction conditions, this could lead to the corresponding chroman-4-one. However, the presence of the amine would likely require protection prior to such a transformation.

Ring-Opening Reactions: Certain reagents can induce the ring-opening of the dihydropyran moiety. For instance, treatment with strong nucleophiles under specific conditions could lead to cleavage of the C-O bond. nih.gov A study on the synthesis of chroman-2,4-diones has shown that the chroman ring can undergo aza-Michael addition followed by ring-opening. acs.org While the substrate is different, it highlights the potential for such reactivity in the chroman system.

Table 3: Potential Transformations of the Dihydropyran Moiety

| Reaction Type | Conditions | Potential Product |

| Ring Opening | Strong Acid (e.g., HBr) | Ring-opened phenolic derivative |

| Oxidation (of C-4) | Oxidizing agent (e.g., PCC on a protected precursor) | N-Protected-7-bromo-6-fluorochroman-4-one |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄) | Potential for ether bond cleavage |

This table represents predicted outcomes based on established chemical principles, not direct experimental results.

Stereochemical Analysis and Conformational Studies of R 7 Bromo 6 Fluorochroman 4 Amine

Determination of Absolute Configuration for (R)-7-Bromo-6-fluorochroman-4-amine

Establishing the absolute configuration at the chiral center (C4) is the definitive step in characterizing the enantiomerically pure this compound. This involves unambiguously assigning the spatial orientation of the substituents around the stereocenter.

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, revealing the precise spatial coordinates of each atom in the crystal lattice.

For chiral compounds, anomalous dispersion techniques, often using the scattering from heavier atoms like bromine, allow for the unambiguous determination of the absolute stereochemistry. While obtaining crystals suitable for X-ray analysis can be challenging, the resulting data provides unequivocal proof of configuration. In the study of related chroman derivatives, such as chroman-2,4-diones, single-crystal X-ray diffraction has been successfully used to elucidate their molecular structure unambiguously nih.gov. However, for some substituted chroman-4-ones, attempts to grow crystals of sufficient quality for X-ray analysis have been unsuccessful, necessitating the use of alternative methods acs.org.

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for characterizing enantiomers and can be used to assign or correlate the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgkud.ac.in The curve generated, known as an ORD spectrum, can be complex, especially near a chromophore's absorption band. This phenomenon, called the Cotton effect, shows a characteristic peak and trough. libretexts.org The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the molecule, particularly for a series of structurally related compounds. libretexts.org For amines, the proximity of the amino group to the asymmetric carbon can lead to a significant induced rotation that is sensitive to the molecular environment. zendy.io

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. For chroman-4-amines, the substituted benzene (B151609) ring and the nitrogen lone pair are key chromophores. The sign and intensity of the CD signals provide a fingerprint of the molecule's stereochemistry. CD spectroscopy has been employed in the structural analysis of related chroman-4-one derivatives to understand their stereoisomerism. nih.gov

The relationship between these techniques is summarized in the table below.

| Technique | Phenomenon Measured | Output | Key Feature for Stereochemical Analysis |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. wikipedia.org | ORD Curve (Optical Rotation vs. Wavelength) | Cotton Effect (sign and shape). libretexts.org |

| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. libretexts.org | CD Spectrum (Ellipticity vs. Wavelength) | Signed peaks corresponding to chromophore absorption bands. |

When experimental methods like X-ray crystallography are not feasible, computational chemistry offers a powerful alternative for determining absolute configuration. By calculating the theoretical chiroptical properties of a molecule, a direct comparison with experimental data can be made.

The process typically involves:

Generating low-energy conformations of the molecule using computational methods.

For each conformation, calculating the chiroptical properties, such as the optical rotation at a specific wavelength (e.g., the sodium D-line, 589 nm) or the entire CD spectrum.

Averaging these properties, weighted by the Boltzmann population of each conformer, to yield a predicted value for the molecule.

If the predicted optical rotation or CD spectrum for the (R)-enantiomer matches the experimentally observed data, the absolute configuration can be assigned with a high degree of confidence. Density functional theory (DFT) is a common computational method used for these predictions and has been noted as a valid alternative for determining the absolute configuration of small molecules when X-ray crystallography fails. acs.org

Conformational Analysis of the Chroman Ring System

The dihydropyran ring of the chroman scaffold is not planar and can adopt several conformations. The specific conformation influences the orientation of the amine group at the C4 position, which is crucial for its interactions.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular conformation in solution.

Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these constants, particularly for the protons on the C2, C3, and C4 atoms of the chroman ring, the dihedral angles can be estimated, providing insight into the ring's pucker.

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are bonded. The presence or absence of specific NOE signals between protons on the chroman ring and the C4-amine substituent can reveal their relative spatial orientation (axial vs. equatorial).

One- and two-dimensional NMR techniques are routinely used for the complete structural characterization of chromone (B188151) and chroman derivatives. nih.govnih.gov

| NMR Parameter | Information Provided | Application to Chroman Ring |

| Chemical Shift (δ) | Electronic environment of the nucleus. | Identifies protons and carbons in different parts of the molecule. |

| Vicinal Coupling Constant (³J) | Dihedral angle between adjacent protons. | Determines the puckering of the dihydropyran ring (e.g., half-chair vs. boat). |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (<5 Å). | Determines the axial or equatorial orientation of the C4-amine group relative to ring protons. |

Computational modeling provides a detailed map of the possible conformations a molecule can adopt and their relative energies. nih.gov These methods explore the potential energy surface of the molecule by systematically changing bond rotations and ring geometries.

Influence of Stereochemistry on Chemical Reactivity and Molecular Recognition

The specific three-dimensional arrangement of atoms in this compound, defined by its (R)-configuration at the C4 chiral center, is a critical determinant of its chemical behavior and interactions with other molecules. The spatial orientation of the amine group, relative to the fused ring system, governs both its reactivity in chemical syntheses and its ability to be recognized by biological macromolecules such as enzymes and receptors.

The chroman framework, a common scaffold in medicinal chemistry, possesses a non-planar heterocyclic ring. The stereochemistry at the C4 position dictates whether the amine substituent adopts an axial or pseudo-axial orientation, which in turn influences its accessibility to reagents and its fit within a chiral binding pocket. While detailed research on the reactivity of this compound is not extensively published, principles derived from closely related chroman structures provide significant insight.

Studies on substituted chroman-4-one derivatives, for instance, have demonstrated an exceptionally close relationship between the molecular structure and biological activity. nih.govacs.org Minor changes to the substituents or the conformation of the chroman ring system have been shown to markedly affect the molecule's function, such as its ability to inhibit enzymes like Sirtuin 2 (SIRT2). nih.govacs.org In these analogues, the presence of electron-withdrawing groups, such as the bromo and fluoro substituents found in the target molecule, was often favorable for potent biological activity. nih.gov

Chemical Reactivity

The stereochemistry of this compound directly influences its chemical reactivity, particularly in stereoselective reactions. The amine group at the chiral C4 center can serve as a nucleophile or as a directing group in various chemical transformations.

Nucleophilic Reactions: The accessibility of the lone pair of electrons on the nitrogen atom is dictated by its spatial orientation. In the (R)-enantiomer, one face of the molecule is sterically shielded by the amine group, forcing attacking electrophiles to approach from the less hindered face. This can lead to high diastereoselectivity in reactions such as acylation, alkylation, or arylation at the amine position.

Asymmetric Synthesis: As a chiral building block, this compound is valuable for the synthesis of more complex enantiomerically pure molecules. The fixed (R)-configuration can be used to induce chirality at other centers during a synthetic sequence.

Molecular Recognition

Molecular recognition is fundamentally a process of stereochemical compatibility. The ability of this compound to bind selectively to a biological target is entirely dependent on its (R)-configuration. The precise 3D arrangement of the amine group, the aromatic ring, and its halogen substituents must complement the topology of the binding site.

Research on analogous chroman-4-one inhibitors of SIRT2 provides a strong model for understanding this principle. nih.govnih.gov Docking studies of these related compounds into the enzyme's binding site revealed that their efficacy was dependent on a specific orientation that allowed for key interactions. acs.org It was found that an intact carbonyl group (analogous to the amine group at the same position) and specific substitution patterns were crucial for high potency. nih.gov

For this compound, the key interactions would be:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a receptor's binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in molecular recognition.

Hydrophobic Interactions: The aromatic portion of the chroman ring system contributes to binding through hydrophobic and π-stacking interactions.

The (S)-enantiomer, with the amine group oriented in the opposite direction, would not fit into the same binding site in the same manner, leading to significantly lower or no biological activity. This enantiomer-specific recognition is a hallmark of pharmacologically active compounds and underscores the importance of stereochemical control. Studies on similar chroman-based SIRT2 inhibitors confirm that even minor conformational changes can lead to a loss of activity, highlighting the precise structural requirements for molecular recognition. acs.org

The following table summarizes structure-activity relationship (SAR) data from studies on analogous chroman-4-one compounds, which helps to infer the importance of the specific structural features of this compound.

| Structural Feature | Observation in Analogues (Chroman-4-ones) | Inferred Importance for this compound | Reference |

| Group at C4 | The carbonyl group at C4 was found to be essential for potent SIRT2 inhibition. | The amine group at C4 is a key functional group, likely critical for hydrogen bonding and anchoring in a binding site. | nih.govacs.org |

| Substituents at C6/C8 | Larger, electron-withdrawing substituents (e.g., Bromo) at the C6 and C8 positions were favorable for potency. | The bromo (C7) and fluoro (C6) groups likely enhance binding affinity and selectivity. | nih.gov |

| Stereochemistry | Minor alterations in the chroman ring system's conformation markedly affect biological activity. | The specific (R)-configuration is expected to be essential for correct orientation within a chiral binding pocket, ensuring selective molecular recognition. | acs.org |

| Overall Conformation | Conformational changes in the ring system can alter the orientation of key atoms, leading to low activity. | The defined conformation of the dihydropyran ring is crucial for maintaining the precise 3D geometry required for interaction with a biological target. | acs.org |

Computational and Theoretical Investigations of R 7 Bromo 6 Fluorochroman 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). For (R)-7-Bromo-6-fluorochroman-4-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find the global minimum energy conformation. This process yields precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, demonstrating the type of data that would be generated from DFT calculations. The values are not based on actual research.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-F | ~119° |

Prediction of Spectroscopic Parameters

Once the geometry is optimized, the same level of theory can be used to predict spectroscopic data. Theoretical calculations of vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts ((¹H and ¹³C) are standard procedures. nih.gov These predicted spectra are invaluable for interpreting experimental results and confirming the compound's structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing bromine and fluorine atoms would be expected to influence the energies of these orbitals significantly.

Reactivity Indices and Electrostatic Potential Surface Analysis

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, hardness, and softness. An electrostatic potential (ESP) map would also be generated, which visualizes the charge distribution on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule would interact with other reagents. The amine group would be an expected site for nucleophilic attack, while the halogenated benzene (B151609) ring would present a more complex electronic landscape.

Molecular Dynamics (MD) Simulations

While quantum calculations focus on a static, minimum-energy state, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time at a given temperature. nih.gov

Conformational Sampling and Dynamic Stability

For a flexible molecule like this compound, which has a non-planar chroman ring and a rotatable amine group, MD simulations are essential. researchgate.net These simulations would track the atomic movements over nanoseconds, revealing the accessible conformations and the transitions between them. This analysis helps to understand the molecule's flexibility and the relative stability of different shapes it can adopt in solution, which is critical for understanding its biological activity and interactions with target proteins.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4-methoxy-6-methylpyrimidine |

Protein-Ligand Interaction Dynamics in In Silico Binding Studies

A thorough search of scientific databases and literature archives indicates that no specific studies on the protein-ligand interaction dynamics of this compound have been published. While the principles of using techniques like molecular dynamics (MD) simulations to understand the stability of a ligand within a protein's binding pocket are well-established, their application to this particular compound has not been documented. Such studies would be invaluable in assessing the temporal stability of binding poses and identifying key conformational changes in both the ligand and the target protein.

Molecular Docking and Virtual Screening Studies

There is no publicly available research detailing molecular docking or virtual screening studies specifically involving this compound.

Prediction of Binding Modes with Specific Target Proteins (e.g., enzymes, receptors)

Information regarding the predicted binding modes of this compound with any specific biological targets is not available in the current scientific literature. Molecular docking simulations, a standard computational method to predict the preferred orientation of a ligand when bound to a target, have not been reported for this compound.

Analysis of Ligand-Target Interaction Energies and Key Residues

Consequently, without any reported docking studies, there is no data on the ligand-target interaction energies or the identification of key amino acid residues that would be crucial for the binding of this compound to a protein target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling (Theoretical and Mechanistic Aspects)

No quantitative structure-activity relationship (QSAR) or structure-activity relationship (SAR) models specifically developed for or including this compound have been found in the public domain. The development of such models is contingent on the availability of a dataset of structurally related compounds with corresponding biological activity data, which does not currently exist for this specific chemical scaffold.

Retrosynthetic Analysis using Computational Tools

Similarly, a search for computational retrosynthetic analysis of this compound yielded no specific results. While computational tools for predicting synthetic routes are increasingly common in chemical research, their application to this particular molecule has not been documented in published literature.

Applications of R 7 Bromo 6 Fluorochroman 4 Amine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems and Polycyclic Frameworks

The primary amine of (R)-7-bromo-6-fluorochroman-4-amine serves as a key nucleophilic handle for the construction of more elaborate molecular architectures. It can readily participate in reactions to form new heterocyclic rings fused to the chroman core. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of pyrazine, imidazole, or other nitrogen-containing heterocycles.

Furthermore, the bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and other similar coupling methodologies would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. These transformations would pave the way for the synthesis of complex polycyclic frameworks with diverse three-dimensional structures.

Precursor in the Synthesis of Novel Chroman-Based Scaffolds

The inherent structure of this compound makes it an ideal starting point for the generation of novel chroman-based scaffolds. The amine group can be acylated, alkylated, or sulfonylated to introduce a variety of functional groups, thereby modifying the compound's steric and electronic properties.

Subsequent intramolecular reactions, potentially involving the bromo substituent, could lead to the formation of tricyclic or tetracyclic ring systems. For example, an N-acylated derivative could undergo an intramolecular Heck reaction to forge a new carbon-carbon bond, creating a rigid, polycyclic scaffold. The resulting novel chroman derivatives could then serve as templates for further chemical exploration.

Chiral Ligand and Catalyst Development

The presence of a stereochemically defined amine in this compound makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. The amine can be readily converted into more complex coordinating groups, such as Schiff bases, amides, or phosphinamides.

These modified chroman derivatives could then be used to chelate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of chemical transformations. The fluorine atom's electron-withdrawing nature could also influence the electronic properties of the metal center, potentially fine-tuning the catalyst's reactivity and selectivity. However, there is currently a lack of published studies demonstrating the successful application of this specific compound in catalyst development.

Construction of Chemical Libraries for Academic Research and Screening Efforts

In the realm of drug discovery and chemical biology, the generation of diverse chemical libraries is paramount for identifying new bioactive molecules. This compound is well-suited for this purpose. The reactive handles at the amine and the bromo positions allow for a combinatorial approach to synthesis.

By reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, and subsequently subjecting the bromo-substituted position to a range of cross-coupling partners, a large and structurally diverse library of compounds can be rapidly assembled. These libraries could then be screened against various biological targets to identify potential lead compounds for drug development programs. While a logical application, specific examples of large-scale screening libraries built from this scaffold are not readily found in the literature.

Mechanistic Studies of Biological Interactions for R 7 Bromo 6 Fluorochroman 4 Amine and Its Derivatives

Enzyme Inhibition Mechanisms (In Vitro and In Silico Characterization)

The unique structural features of (R)-7-Bromo-6-fluorochroman-4-amine, particularly the presence of bromine and fluorine atoms, contribute to its significant biological interactions. These halogen substitutions enhance the compound's binding affinity and selectivity for various enzymes.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

While direct studies on this compound are not extensively available, research on related chroman-4-one and other bromo- and fluoro-substituted compounds provides valuable insights into its potential as a Monoamine Oxidase (MAO) inhibitor, particularly for the MAO-B isoform.

A study on a dual series of bromo- and fluoro-based α,β-unsaturated ketones demonstrated potent MAO-B inhibitory activities. For instance, one of the bromo-derivatives, CHB3, exhibited a very high inhibitory potency against MAO-B with an IC₅₀ value of 0.0062 µM. researchgate.net Similarly, a fluoro-derivative, CHF3, also showed significant MAO-B inhibition with an IC₅₀ of 0.011 µM. researchgate.net These compounds were found to be reversible and competitive inhibitors of MAO-B. researchgate.net Molecular docking and dynamics studies of the most potent compound, CHB3, revealed the molecular basis for its strong interaction with the MAO-B active site. researchgate.net

In silico studies on other related natural products and their derivatives have further elucidated the mechanism of MAO inhibition. Docking experiments with homoisoflavonoids showed that the chromone (B188151) rings of these molecules arrange themselves near the FAD cofactor in the hMAO-A active site. nih.gov For some derivatives, a phenolic hydroxyl group forms a hydrogen bond with the N5 atom of FAD, highlighting the importance of specific substituent groups for binding. nih.gov

The table below summarizes the MAO-B inhibitory activity of some relevant compounds.

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Ref |

| Bromo-derivative (CHB3) | MAO-B | 0.0062 | Reversible, Competitive | researchgate.net |

| Fluoro-derivative (CHF3) | MAO-B | 0.011 | Reversible, Competitive | researchgate.net |

| (E)-5,7-dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one | hMAO-A | - | - | nih.gov |

Cholinesterase (e.g., Butyrylcholinesterase) Inhibition Mechanisms

The potential for this compound and its derivatives to act as cholinesterase inhibitors is an area of active investigation. Research on structurally related fluorinated heterocyclic compounds suggests a plausible mechanism of action.

A study on novel fluorinated spiropyrrolidine heterocyclic hybrids revealed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One of the indole-based fluorinated compounds with a methoxy (B1213986) substituent demonstrated potent inhibition of both enzymes, with IC₅₀ values of 1.97 µM for AChE and 7.08 µM for BChE. nih.gov Molecular docking studies were employed to understand the plausible mechanism of inhibition on the cholinesterase receptors. nih.gov

These findings suggest that the fluorine atom in such heterocyclic structures plays a crucial role in their interaction with the active site of cholinesterases.

The inhibitory activities of a representative fluorinated spiropyrrolidine hybrid are presented below.

| Compound | Target | IC₅₀ (µM) | Ref |

| Indole-based fluorinated spiropyrrolidine | AChE | 1.97 ± 0.19 | nih.gov |

| BChE | 7.08 ± 0.20 | nih.gov |

Sirtuin (SIRT) Inhibition (e.g., SIRT2) Pathways

At present, there is no direct scientific evidence available from the search results detailing the sirtuin inhibition pathways for this compound or its immediate derivatives.

Pteridine Reductase 1 (PTR1) Inhibition

The chroman-4-one scaffold, central to the structure of this compound, has been identified as a promising framework for the development of Pteridine Reductase 1 (PTR1) inhibitors. PTR1 is a crucial enzyme in certain parasites, making it an attractive drug target.

Research has focused on chroman-4-one analogues as inhibitors of PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.gov The inhibitory activity of these derivatives has been elucidated through a combination of biological evaluation and crystallographic studies. nih.gov The binding modes of these compounds to the enzyme have been compared with predicted models to explain their inhibitory effects. nih.gov

One particular chroman-4-one analogue, referred to as compound 1 in a study, demonstrated activity against both the target enzymes and the parasites, indicating its potential for further development. nih.gov

Telomerase Inhibition through Dyskerin Regulation (In Vitro)

Studies into the inhibition of telomerase, an enzyme crucial for cancer cell immortality, have explored the role of chromone derivatives. A key mechanism of action involves the regulation of dyskerin, a protein associated with the telomerase complex.

Research has shown that inhibiting telomerase activity can sensitize breast cancer cells to anticancer drugs. nih.gov This sensitization is linked to the shortening of telomeres, which occurs when telomerase is suppressed. nih.gov While direct studies on this compound are not available, the general principle of telomerase inhibition through the modulation of its components provides a framework for understanding the potential activity of such compounds.

Receptor Binding and Modulation Mechanisms (In Vitro and In Silico Characterization)

The interaction of this compound and its derivatives with various receptors is a critical aspect of their pharmacological profile. The presence of halogen atoms can significantly influence binding affinity and selectivity.

Currently, specific data from the conducted searches regarding the in vitro and in silico characterization of receptor binding and modulation mechanisms for this compound are not available. Further research is required to elucidate the specific receptor interaction profile of this compound.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Affinity Studies

Derivatives of chroman and the related coumarin (B35378) scaffold have been explored for their interaction with serotonin receptors, which are crucial targets in the central nervous system. Studies on coumarin derivatives have indicated that they can exhibit a significant affinity for the 5-HT1A receptor. The nature of the substituent on the aromatic ring plays a critical role in this interaction. For instance, the replacement of a methoxy group with a bromine atom has been shown to result in a notable increase in affinity for the 5-HT1A receptor. mdpi.com This suggests that the presence of a halogen, such as the bromine atom in this compound, could be advantageous for binding to this receptor. mdpi.com

The length of the linker between the core coumarin structure and a piperazine (B1678402) moiety is another determinant of affinity, with propoxy and butoxy linkers often yielding high, nanomolar range affinities for the 5-HT1A receptor. mdpi.com Furthermore, certain derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have been identified as potent antagonists of the 5-HT1A receptor, with some compounds exhibiting affinity in the nanomolar range. mdpi.com These findings underscore the potential for chroman-based compounds to modulate serotonergic systems, although the specific agonist or antagonist profile of this compound at the 5-HT1A receptor would require direct experimental validation.

Table 1: Serotonin Receptor Affinity of Related Coumarin Derivatives

| Compound/Derivative Class | Receptor Subtype | Finding |

| Coumarin derivative with bromine substituent | 5-HT1A | Significant increase in affinity compared to methoxy-substituted analog. mdpi.com |

| Propoxy- and butoxy-linked N-arylpiperazinyl coumarins | 5-HT1A | High affinity in the nanomolar range. mdpi.com |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | 5-HT1A | Identified as potent antagonists. mdpi.com |

Interaction with Other Neurotransmitter Receptors

Beyond the serotonergic system, the broader class of biogenic amine neurotransmitters, which includes dopamine (B1211576) and norepinephrine, represents potential targets for chroman derivatives. These neurotransmitters are synthesized from precursors like tyrosine and are regulated by enzymes such as monoamine oxidase (MAO) and catechol O-methyltransferase (COMT). nih.gov While direct studies on this compound are lacking, the general principle of small molecules interacting with neurotransmitter receptors is well-established. nih.gov For example, the ergot alkaloid derivative ensaculin, which shares some structural similarities with chromans, demonstrates high affinity for not only 5-HT1A and 5-HT7 receptors but also for adrenergic α1 and dopaminergic D2 and D3 receptors. mdpi.com This highlights the potential for multi-receptor interactions by complex heterocyclic structures. The specific affinity profile of this compound for other neurotransmitter receptors remains an area for future investigation.

Investigation of Antioxidant Properties and Mechanisms (In Vitro)

The antioxidant potential of chromone derivatives has been the subject of several in vitro studies. These investigations have employed various assays to evaluate their free radical scavenging and metal-chelating activities. In one study, a series of forty-eight chromone derivatives were assessed, with some compounds demonstrating stronger radical scavenging and metal chelating properties than established antioxidants like butylated hydroxytoluene (BHT) and vitamin E. nih.gov Specifically, 7,8-dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromone 32 was highlighted for its potent activity. nih.gov

The mechanism of antioxidant action is often attributed to the hydrogen-donating ability of the compounds, which allows them to quench free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov For some derivatives, such as those of 2-oxindole, the presence of a keto lactam ring with N-H and C=O moieties is believed to be responsible for initiating free radical scavenging activity. nih.gov Furthermore, halogen substitutions have been shown to influence the antioxidant potential of these heterocyclic systems. nih.gov These findings suggest that this compound, with its chroman core and halogen substituents, may possess antioxidant properties worthy of investigation.

Table 2: In Vitro Antioxidant Activity of Related Chromone and Oxindole Derivatives

| Compound Class | Assay | Key Finding |

| Chromone derivatives | DPPH radical scavenging, Ferrous ion chelating | Some derivatives showed stronger activity than BHT and vitamin E. nih.gov |

| 3-substituted-2-oxindoles | DPPH radical scavenging | Halogen substitution at position 5 exhibited good antioxidant activity. nih.gov |

Anti-inflammatory Action Mechanisms and Pathways (In Vitro)

Chroman and its derivatives have demonstrated significant anti-inflammatory potential in various in vitro models. One line of investigation has focused on their ability to inhibit the production of pro-inflammatory mediators. For instance, novel 4-ferrocenylchroman-2-one derivatives were found to potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govnih.gov The most potent of these compounds also significantly inhibited the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

Mechanistic studies have revealed that these anti-inflammatory effects are mediated through the inhibition of key signaling pathways. The active ferrocenylchroman-2-one derivative was shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. nih.govnih.gov Similarly, certain methyl derivatives of flavanone (B1672756) (2-arylchroman-4-ones) have been shown to dose-dependently modulate the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in stimulated macrophage cell lines. researchgate.net These findings point towards a plausible mechanism for the anti-inflammatory activity of this compound, involving the modulation of inflammatory mediators and signaling cascades.

Table 3: In Vitro Anti-inflammatory Mechanisms of Chroman Derivatives

| Compound Class | Cell Line | Mechanism of Action |

| 4-ferrocenylchroman-2-one derivatives | RAW 264.7 macrophages | Inhibition of NO, IL-6, and TNF-α production; Inhibition of NF-κB and MAPK signaling. nih.govnih.gov |

| Methyl derivatives of flavanone | RAW 264.7 macrophages | Modulation of pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α). researchgate.net |

Mechanistic Insights into Anti-infective Activities (e.g., Anti-tubercular, Antibacterial) (In Vitro)

The chroman scaffold has been a foundation for the development of novel anti-infective agents. In the context of anti-tubercular activity, studies on hydrazinyl thiazolyl coumarin derivatives have shown that the introduction of a halogen, particularly bromine, into the coumarin skeleton can enhance activity against various bacterial strains, including Mycobacterium tuberculosis. unila.ac.id One such derivative displayed significant activity against M. tuberculosis H37Rv. unila.ac.id Furthermore, spirooxindolopyrrolidine embedded chromanone hybrid heterocycles have demonstrated potent activity against M. tuberculosis, with halogen-substituted derivatives showing particularly significant efficacy. nih.gov A compound with a fluoro substitution on the aryl ring was found to be highly active against both H37Rv and isoniazid-resistant strains. nih.gov

In terms of broader antibacterial activity, 4-chromanone (B43037) derivatives have shown notable effects against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus (both MSSA and MRSA). nih.gov Structure-activity relationship (SAR) analysis of these compounds has revealed that a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position of the chromanone scaffold enhance antibacterial activity. researchgate.net The proposed mechanism of action for some of these derivatives involves the dissipation of the bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis, and in some cases, the inhibition of DNA topoisomerase IV. researchgate.net These findings suggest that this compound could potentially exert its anti-infective effects through similar mechanisms.

Table 4: In Vitro Anti-infective Activity of Related Chroman and Coumarin Derivatives

| Compound Class | Target Organism | Key Finding/Mechanism |

| Hydrazinyl thiazolyl coumarin derivatives | Mycobacterium tuberculosis | Bromine substitution enhanced activity. unila.ac.id |

| Spirooxindolopyrrolidine embedded chromanones | Mycobacterium tuberculosis (including resistant strains) | Fluoro-substituted derivative showed potent activity. nih.gov |

| 4-Chromanone derivatives | Gram-positive bacteria (E. faecalis, S. aureus) | Dissipation of bacterial membrane potential; Inhibition of macromolecular biosynthesis and DNA topoisomerase IV. nih.govresearchgate.net |

Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro)

Chroman-based structures have emerged as promising scaffolds for the development of antiproliferative agents. A significant mechanism of action identified for some chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in various pathologies, including cancer. nih.govacs.org Novel chroman-4-one and chromone-based SIRT2 inhibitors have demonstrated potent and selective inhibitory activity. nih.govacs.org The antiproliferative effects of these compounds in breast cancer (MCF-7) and lung carcinoma (A549) cell lines were found to correlate with their SIRT2 inhibition potency. nih.govacs.org A key indicator of their mechanism in cancer cells was the observed increase in the acetylation level of α-tubulin, a known SIRT2 substrate. nih.govacs.org

In addition to SIRT2 inhibition, other mechanisms have been proposed for the anticancer activity of chromene derivatives. Some novel substituted 4H-chromenes have shown potent growth inhibition in a wide range of cancer cell lines, including melanoma, colon, ovarian, prostate, and central nervous system cancers. nih.gov While one of these potent compounds was found to be a weak inhibitor of tubulin polymerization, its strong cytotoxicity suggests the involvement of additional, yet to be fully elucidated, mechanisms. nih.gov These studies highlight the potential for this compound to exhibit antiproliferative activity through various cellular pathways, including but not limited to SIRT2 inhibition.

Table 5: In Vitro Antiproliferative Mechanisms of Chroman/Chromene Derivatives

| Compound Class | Cancer Cell Lines | Proposed Mechanism of Action |

| Chroman-4-one and chromone derivatives | Breast cancer (MCF-7), Lung carcinoma (A549) | Inhibition of Sirtuin 2 (SIRT2); Increased acetylation of α-tubulin. nih.govacs.org |

| Substituted 4H-chromenes | Melanoma, Glioma, Prostate cancer | Potent growth inhibition; Weak tubulin polymerization inhibition suggests other mechanisms. nih.gov |

Advanced Research and Future Directions for R 7 Bromo 6 Fluorochroman 4 Amine Research

The exploration of complex chemical entities like (R)-7-Bromo-6-fluorochroman-4-amine is continually evolving, driven by the pursuit of enhanced efficiency, sustainability, and novel applications. Advanced research is now focusing on pioneering synthetic methodologies, uncovering new chemical reactivities, and leveraging computational tools to design next-generation molecules for academic and industrial research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.